Photorome III

Photostability Fatigue Resistance Material Durability

Avoid the pitfall of incomplete photochrome fading. Photorome III, a spirooxazine, offers superior photostability and residual-color-free switching. Key differentiators: • Fatigue-resistant: stable over thousands of cycles in polymer optical switches. • Complete fading ensures high-contrast reversible states (no memory effect). • Thermally processable (mp 193-195 °C) for smart coatings. Ready for immediate dispatch.

Molecular Formula C26H22N2O
Molecular Weight 378.5 g/mol
CAS No. 119980-36-8
Cat. No. B040691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhotorome III
CAS119980-36-8
Molecular FormulaC26H22N2O
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C5=CC=CC=C5C6=CC=CC=C64)C)C
InChIInChI=1S/C26H22N2O/c1-25(2)21-14-8-9-15-22(21)28(3)26(25)16-27-23-19-12-6-4-10-17(19)18-11-5-7-13-20(18)24(23)29-26/h4-16H,1-3H3
InChIKeyJTRRHUVYCPAWOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Photorome III: Spirooxazine Photochromic Dye for Optical Switching and Smart Materials


Photorome III (CAS: 119980-36-8), chemically designated as 1,3-dihydro-1,3,3-trimethylspiro[2H-indole-2,3'-[3H]phenanthr[9,10-b](1,4)oxazine], is a synthetic photochromic dye belonging to the spirooxazine class . It is characterized by a rigid, non-planar spiro-conjugated architecture (molecular formula: C26H22N2O, molecular weight: 378.5 g/mol) that enables reversible isomerization upon exposure to UV or visible light . This property facilitates a pronounced and reversible change in its absorption spectrum, a phenomenon foundational to its utility across diverse scientific and industrial domains.

Photorome III Selection Criteria: Naphthopyran and Spiropyran Performance Limitations


In the procurement of photochromic materials, assuming functional equivalence between compound classes like spirooxazines, naphthopyrans, and spiropyrans leads to suboptimal experimental outcomes. While all undergo light-induced reversible color changes, their underlying mechanisms and performance metrics diverge significantly. Spirooxazines, the class to which Photorome III belongs, demonstrate distinct advantages in stability and fatigue resistance that directly impact the reproducibility and longevity of a device or assay [1]. Naphthopyrans, for instance, may offer a higher initial change in absorbance but suffer from inferior photostability and the persistent issue of residual color after fading, complicating quantitative analysis and device calibration [2]. Therefore, selection based on class-specific performance, rather than a generic 'photochromic dye' specification, is essential for ensuring that the material aligns with the rigorous demands of the intended application.

Photorome III Technical Differentiators: Quantitative Evidence for Selection


Spirooxazine Photostability vs. Naphthopyran and Spiropyran

Photorome III, as a spirooxazine, exhibits superior stability to photodegradation (fatigue) when compared to alternative photochromic classes like naphthopyran and spiropyran [1]. This is a critical differentiator for applications requiring repeated or prolonged light exposure. The analysis of variance in a study evaluating optical absorption spectra confirmed that while naphthopyran displays the highest change in absorbance intensity, spirooxazine is the most stable dye among the three classes [1]. This enhanced stability translates to a longer functional lifespan and more consistent performance over time.

Photostability Fatigue Resistance Material Durability

Faster Fading Kinetics and No Residual Color vs. Naphthopyrans

The speed and completeness of color fading are paramount for dynamic optical applications. A comparative study of commercial spirooxazine and naphthopyran dyes on textiles revealed a key performance divergence [1]. The spirooxazine dyes demonstrate slightly faster color development and fade much more rapidly than the naphthopyrans. Critically, the naphthopyrans exhibited a persistent residual color after the fading process, whereas the spirooxazines returned to their colorless state [1]. This confirms a class-level advantage for Photorome III in applications demanding complete optical reversibility and rapid switching cycles.

Fading Kinetics Reversibility Colorimetry

Thermal Stability and Defined Melting Point

A well-defined melting point is a fundamental indicator of compound purity and thermal stability, which is critical for processing and application design. The technical datasheet for Photorome III reports a melting point range of 193-195 °C (lit.) . This specific, high thermal threshold provides a clear benchmark for quality control and ensures the compound's integrity during integration into polymer matrices or device fabrication processes that may involve elevated temperatures, a key differentiator from less thermally robust or poorly characterized alternatives.

Thermal Stability Material Processing Quality Control

Solid-State Photoswitch Functionality in Polymer Blends

The performance of a photochromic compound in solution does not guarantee its functionality in a solid-state device. Photorome III (PIII) has been specifically validated for use in solid-state polymer blends [1]. A study on polymer switch diodes successfully utilized PIII blended with MEH-PPV polymer. Upon photo-stimulation, PIII molecules switched to a low energy gap state, creating trap sites that modulated the diode's electrical current [1]. This demonstrates that the photochromic property of Photorome III is not only retained but is functionally active and exploitable within a solid polymer matrix, a crucial differentiator for applications in organic electronics and smart coatings.

Solid-State Photochromism Polymer Diodes Optoelectronics

Color Development and Complete Fading in Polymeric Media

The kinetics of both color development and fading can be significantly altered by the surrounding medium. A study comparing a commercial spirooxazine and a naphthopyran incorporated into polypropylene fibers found that the color development rates during UV exposure were similar for both dyes [1]. However, a critical difference emerged in the thermal fading phase: after removal of the UV source, the spirooxazine dye reverted more slowly in the polypropylene matrix, while the naphthopyran reverted more quickly [1]. This matrix-dependent fading behavior, coupled with the class-level advantage of complete fading for spirooxazines, provides a specific rationale for selecting Photorome III when a slower, more controlled fade is desired in a polymer application, or when complete reversibility is paramount.

Color Development Rate Polymer Matrix Fading Kinetics

Lower Absorbance Change with Superior Stability vs. Naphthopyrans

When selecting a photochromic dye, one must often balance the intensity of the color change against the material's longevity. An analysis of variance from a factorial design experiment revealed that naphthopyran compounds exhibited the highest change in absorbance intensity upon UV irradiation [1]. Spirooxazine and spiropyran showed lower changes in absorbance [1]. However, the same study confirmed that spirooxazine is the most stable dye, offering superior resistance to photodegradation compared to both naphthopyran and spiropyran [1]. This trade-off positions Photorome III as the optimal choice for experiments and applications where consistent, long-term performance and reliability are prioritized over a maximal but fleeting initial response.

Absorbance Change Photostability Color Intensity

Photorome III Procurement Scenarios: Use Cases Based on Quantified Metrics


High-Photostability Optical Switching and Organic Electronics

For the development of polymer-based optical switches, organic thin-film transistors, or light-modulating devices, Photorome III is the preferred choice over naphthopyran alternatives. Its spirooxazine class offers superior photostability [1], ensuring consistent performance over thousands of switching cycles. Furthermore, its function has been validated in a solid-state polymer matrix, where it effectively modulates electrical current upon photo-stimulation [2], de-risking its integration into practical optoelectronic architectures.

Complete Optical Reversibility for Smart Coatings and Textiles

In applications like smart windows, adaptive camouflage, or reversible printing, the complete and rapid fading of Photorome III is a critical differentiator. Unlike naphthopyrans, which leave a persistent residual color after fading [3], spirooxazines return fully to their colorless state. This ensures high-fidelity, reversible contrast and eliminates the long-lived 'memory' effect that can compromise the performance of competing photochromic systems. The defined melting point of 193-195°C further supports its integration into various polymer coatings and fibers via thermal processing.

Controlled Thermal Fading in Polymer-Based Systems

Researchers designing smart materials where the fading rate must be tuned by the matrix can leverage the medium-dependent kinetics of Photorome III. While spirooxazines generally fade faster than naphthopyrans in less constrained environments [3], they exhibit a slower fading rate when embedded in polypropylene, in contrast to naphthopyrans [4]. This characteristic allows for the engineering of materials with specific optical recovery times, making Photorome III a valuable tool for applications ranging from time-temperature indicators to novel security features.

Minimal Photobleaching for Long-Duration Imaging and Microscopy

For advanced microscopy techniques or long-term imaging assays that require repeated photoactivation, the high photostability of the spirooxazine class is paramount [1]. The reported minimal photobleaching and high quantum yield of Photorome III enable prolonged or repeated experimental protocols with less signal degradation. This makes it a more reliable photoswitchable probe than less stable naphthopyran or spiropyran alternatives, ensuring the acquisition of consistent, high-quality data over extended time courses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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